Fmoc-homoArg(Mtr)-OH
CAS No.:
Cat. No.: VC17608806
Molecular Formula: C32H38N4O7S
Molecular Weight: 622.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H38N4O7S |
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Molecular Weight | 622.7 g/mol |
IUPAC Name | (2S)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m0/s1 |
Standard InChI Key | MYPHFLRAJFYMDO-MHZLTWQESA-N |
Isomeric SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Canonical SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Fmoc-homoArg(Mtr)-OH (IUPAC name: N-(fluorenylmethoxycarbonyl)-L-homoarginine) has the molecular formula C<sub>31</sub>H<sub>36</sub>N<sub>4</sub>O<sub>7</sub>S and a molecular weight of 608.7 g/mol . Its structure comprises:
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Fmoc group: A base-labile protecting group removed under mild alkaline conditions (e.g., piperidine), ensuring compatibility with SPPS .
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Mtr group: A side-chain protector requiring stronger acidic conditions (e.g., trifluoroacetic acid, TFA) for cleavage, offering intermediate stability compared to other arginine protectors like Pbf or Pmc .
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Homoarginine backbone: An arginine analog with an extended side chain (additional CH<sub>2</sub> group), altering steric and electronic interactions in peptide sequences .
Table 1: Key Structural Features of Fmoc-homoArg(Mtr)-OH
Feature | Description |
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Fmoc Group | Protects α-amino group; cleaved with 20% piperidine in DMF. |
Mtr Group | Protects guanidino side chain; removed with TFA + scavengers (e.g., EDT). |
Backbone | Homoarginine (6-carbon side chain vs. arginine’s 5-carbon). |
Synthesis and Deprotection Strategies
Synthetic Routes
The synthesis of Fmoc-homoArg(Mtr)-OH involves sequential protection of the homoarginine backbone:
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Side-Chain Protection:
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α-Amino Protection:
Industrial-scale production employs automated synthesizers and high-performance liquid chromatography (HPLC) for purification, ensuring high yields and minimal byproducts .
Deprotection Kinetics
The Mtr group exhibits slower acidolytic cleavage compared to Pbf or Pmc, necessitating prolonged TFA exposure (typically 2–4 hours) . This limits its use to peptides with ≤2 arginine residues to avoid side reactions (e.g., aspartimide formation) .
Table 2: Deprotection Rates of Arginine Protecting Groups
Protecting Group | Acid Lability | Cleavage Conditions | Use Case |
---|---|---|---|
Mtr | Moderate | TFA + scavengers, 2–4 hours | Peptides with 1–2 Arg residues |
Pbf | High | TFA + scavengers, 1–2 hours | Complex multi-Arg peptides |
Tos | Low | HF, harsh conditions | Rare due to toxicity |
Applications in Peptide Science
Peptide Synthesis
Fmoc-homoArg(Mtr)-OH serves as a critical building block for incorporating homoarginine into peptides. Its extended side chain enhances:
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Proteolytic Stability: Resists enzymatic degradation better than arginine-containing peptides .
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Receptor Specificity: Modulates interactions with targets like G-protein-coupled receptors (GPCRs) due to altered hydrogen-bonding networks .
Biological Activity
Peptides featuring homoarginine demonstrate:
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Antimicrobial Properties: Disrupt bacterial membranes via electrostatic interactions with lipid bilayers .
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Vasomodulatory Effects: Influence nitric oxide pathways, potentially aiding cardiovascular therapeutics .
Interaction Studies
Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) leverage Fmoc-homoArg(Mtr)-OH-derived peptides to:
Comparative Analysis with Analogous Compounds
Fmoc-Arg(Mtr)-OH vs. Fmoc-homoArg(Mtr)-OH
While both compounds share the Mtr group, homoarginine’s extended side chain confers distinct advantages:
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Increased Hydrophobicity: Alters peptide solubility and aggregation propensity.
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Enhanced Bioavailability: Improved membrane permeability in cell-based assays .
Functional Trade-offs
Parameter | Fmoc-homoArg(Mtr)-OH | Fmoc-Arg(Pbf)-OH |
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Deprotection Time | 2–4 hours (TFA) | 1–2 hours (TFA) |
Side Chain Length | 6-carbon | 5-carbon |
Typical Use | Stable peptides, fewer Arg | Complex peptides, multi-Arg |
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